2-Bromo-N-cyclopropylpyridin-4-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-cyclopropylpyridin-4-amine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-N-cyclopropylpyridin-4-amine are not available, it’s important to note that many synthetic transformations are centered on the alteration of oxidation states .Physical And Chemical Properties Analysis
2-Bromo-N-cyclopropylpyridin-4-amine has a molecular weight of 213.08 g/mol . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Efficient Synthesis of Novel Pyridine-Based Derivatives
A study detailed the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives using 5-bromo-2-methylpyridin-3-amine and arylboronic acids. The synthesized compounds displayed moderate to good yield and were characterized using Density Functional Theory (DFT) methods. Notably, compound 4b showed significant anti-thrombolytic activity, and compound 4f demonstrated potent biofilm inhibition against Escherichia coli (Ahmad et al., 2017).
Access to 2-Aminopyridines
The research emphasized the importance of 2-aminopyridines due to their structural presence in bioactive natural products and medicinally significant compounds. The study introduced new methods for their preparation, focusing on reactions between 2,6-dibromopyridine and various amines. This led to the selective synthesis of 6-bromopyridine-2-amines, which were then utilized in C-C cross-coupling reactions (Bolliger et al., 2011).
Chemoselective Synthesis of 1-Substituted 4-Amino-2-(trifluoromethyl)-1H-pyrroles
This research introduced a method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, offering an environmentally friendly approach with the use of primary amines and yielding products of up to 98%. The method was noted for its simplicity, mild reaction conditions, and broad application potential (Aquino et al., 2015).
Application in Biological and Medicinal Research
Novel Pyridine-Based Derivatives in Biological Activities
The novel pyridine derivatives synthesized using the Suzuki cross-coupling reaction were also studied for their biological activities. Compounds displayed varying degrees of anti-thrombolytic, biofilm inhibition, and haemolytic activities, with specific compounds showing notable effectiveness against blood clot formation and bacterial growth (Ahmad et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-cyclopropylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOMRNXLDZFNLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-cyclopropylpyridin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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